N,N'-bis(2,4,6-trimethylphenyl)ethane-1,2-diamine,dihydrochloride
Overview
Description
N,N’-bis(2,4,6-trimethylphenyl)ethane-1,2-diamine,dihydrochloride is a chemical compound with the molecular formula C20H30Cl2N2 and a molecular weight of 369.372 g/mol . This compound is known for its unique structure, which includes two 2,4,6-trimethylphenyl groups attached to an ethane-1,2-diamine backbone, and is commonly used in various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-bis(2,4,6-trimethylphenyl)ethane-1,2-diamine,dihydrochloride typically involves the reaction of 2,4,6-trimethylaniline with ethane-1,2-diamine under controlled conditions . The reaction is carried out in an organic solvent such as ethanol or chloroform, and the product is purified through recrystallization .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced purification techniques to ensure the quality and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions
N,N’-bis(2,4,6-trimethylphenyl)ethane-1,2-diamine,dihydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding imines or other oxidized derivatives.
Reduction: It can be reduced to form amines or other reduced products.
Substitution: The compound can undergo substitution reactions where one or more of its hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various halogenating agents for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imines, while reduction can produce amines .
Scientific Research Applications
N,N’-bis(2,4,6-trimethylphenyl)ethane-1,2-diamine,dihydrochloride is widely used in scientific research due to its versatile chemical properties. Some of its applications include:
Mechanism of Action
The mechanism of action of N,N’-bis(2,4,6-trimethylphenyl)ethane-1,2-diamine,dihydrochloride involves its interaction with specific molecular targets and pathways. The compound can form stable complexes with metal ions, which can then participate in various catalytic and biochemical processes . Its ability to act as a ligand allows it to modulate the activity of enzymes and other proteins .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to N,N’-bis(2,4,6-trimethylphenyl)ethane-1,2-diamine,dihydrochloride include:
Uniqueness
What sets N,N’-bis(2,4,6-trimethylphenyl)ethane-1,2-diamine,dihydrochloride apart from similar compounds is its unique combination of two 2,4,6-trimethylphenyl groups and an ethane-1,2-diamine backbone, which imparts distinct chemical properties and reactivity .
Properties
IUPAC Name |
N,N'-bis(2,4,6-trimethylphenyl)ethane-1,2-diamine;dihydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28N2.2ClH/c1-13-9-15(3)19(16(4)10-13)21-7-8-22-20-17(5)11-14(2)12-18(20)6;;/h9-12,21-22H,7-8H2,1-6H3;2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XGUXEGGUYYIIMC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)NCCNC2=C(C=C(C=C2C)C)C)C.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30Cl2N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10477683 | |
Record name | AGN-PC-0NHSV1 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10477683 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
369.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
258278-23-8 | |
Record name | AGN-PC-0NHSV1 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10477683 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.